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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the

analysis of the CD47-SIRPα immune checkpoint pathway. The protocols detailed below are

designed to enable researchers to accurately quantify cell surface expression of CD47 and

SIRPα and to functionally assess the efficacy of therapeutic agents that block this critical "don't

eat me" signal.[1][2][3]

Introduction to CD47-SIRPα Blockade
The interaction between CD47, a protein ubiquitously expressed on the surface of cells, and its

receptor, Signal-Regulatory Protein Alpha (SIRPα), found primarily on myeloid cells like

macrophages, acts as a crucial innate immune checkpoint.[1][4][5] This binding initiates a

signaling cascade that inhibits phagocytosis, effectively sending a "don't eat me" signal to the

immune system.[1][2][3] Many cancer cells exploit this mechanism by overexpressing CD47 to

evade immune surveillance.[4][5][6] Therapeutic strategies aimed at blocking the CD47-SIRPα

interaction are a promising area of cancer immunotherapy, with the goal of enabling

macrophages to recognize and eliminate tumor cells.[3][5] Flow cytometry is an indispensable

tool for research and development in this field, allowing for precise measurement of protein

expression and functional assessment of blocking agents.[7][8][9]
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Quantification of CD47 and SIRPα Expression: Determine the expression levels of CD47 on

tumor cells and SIRPα on myeloid cells.

Confirmation of Target Engagement: Verify that therapeutic antibodies or small molecules are

binding to CD47 or SIRPα on the cell surface.

Functional Assessment of Blockade: Measure the ability of a blocking agent to disrupt the

CD47-SIRPα interaction and promote phagocytosis of cancer cells by macrophages.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained from flow cytometry analysis

in the context of CD47-SIRPα blockade studies.

Table 1: CD47 Expression on Various Cell Types

Cell Type
CD47 Expression
Level (MFI)

Percentage of
CD47+ Cells

Reference

Human AML Blasts

(Median)

16.8 (Range: 2-

693.63)
>95% [8]

Human Solid Tumor

Cells

~3.3-fold higher than

normal tissue
>90% [7]

Normal Human

Lymphocytes
High >95% [8]

Human Red Blood

Cells
High >99%

MFI: Median Fluorescence Intensity
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Target
Antibody
Clone

Application

Recommen
ded
Concentrati
on

Fluorochro
me
Examples

Reference

Human CD47 B6H12
Staining &

Blocking

0.5 - 1 µg per

10^6 cells

PE, APC,

FITC
[1]

Human CD47 2D3 Staining
≤ 0.5 µg per

test
Purified, PE [10]

Human

SIRPα
1H9 Blocking 10 µg/mL Unconjugated [11]

Mouse CD47 MIAP410 Blocking 5 µg/mL Unconjugated [9]

Human/Mous

e SIRPα
P84 Staining 1:100 dilution PE

Signaling Pathway and Experimental Workflow
Diagrams
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Experimental Protocols
Protocol 1: Quantification of Cell Surface CD47 and
SIRPα Expression
This protocol describes the staining of cells for the analysis of CD47 or SIRPα expression by

flow cytometry.

Materials:

Single-cell suspension of tumor cells or myeloid cells

Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Fluorochrome-conjugated anti-human CD47 antibody (e.g., clone B6H12 or 2D3) or anti-

human SIRPα antibody (e.g., clone 1H9)

Fluorochrome-conjugated isotype control antibody

Flow cytometry tubes

Centrifuge

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of your target cells. Count the cells and

adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer.

Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Antibody Staining:

To the "stain" tube, add the recommended amount of fluorochrome-conjugated anti-CD47

or anti-SIRPα antibody (e.g., 0.5-1 µg).
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To the "isotype control" tube, add the same amount of the corresponding fluorochrome-

conjugated isotype control antibody.

Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes

at 4°C.

Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold

FACS buffer.

Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of

events (e.g., 10,000-50,000) for the population of interest.

Data Analysis:

Gate on the live, single-cell population using forward and side scatter properties.

Compare the fluorescence intensity of the stained sample to the isotype control to

determine the percentage of positive cells and the Median Fluorescence Intensity (MFI).

Protocol 2: In Vitro Phagocytosis Assay
This protocol assesses the ability of a CD47-SIRPα blocking agent to enhance the

phagocytosis of cancer cells by macrophages.

Materials:

Target cancer cells

Macrophage cell line or primary macrophages (e.g., bone marrow-derived macrophages)

Cell labeling dye (e.g., CFSE or other fluorescent cell tracker)

Complete cell culture medium

CD47-SIRPα blocking antibody

Isotype control antibody
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Fluorochrome-conjugated antibody against a macrophage-specific marker (e.g., anti-human

CD14 or anti-mouse F4/80)

FACS Buffer

96-well culture plate

Flow cytometer

Procedure:

Target Cell Labeling:

Resuspend target cancer cells at 1 x 10^6 cells/mL in serum-free medium.

Add the cell labeling dye (e.g., CFSE to a final concentration of 1 µM) and incubate for 15

minutes at 37°C.

Quench the staining reaction by adding 5 volumes of complete medium.

Wash the cells twice with complete medium and resuspend at a known concentration.

Macrophage Plating: Plate macrophages in a 96-well plate at a density that will result in an

appropriate effector-to-target (E:T) ratio (e.g., 1:2 or 1:4). Allow them to adhere.

Co-culture and Treatment:

Add the labeled target cells to the wells containing the macrophages.

Immediately add the CD47-SIRPα blocking antibody or the isotype control to the

respective wells at the desired concentration.

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for

phagocytosis.

Cell Harvesting:

Gently wash the wells with PBS to remove non-phagocytosed target cells.
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Detach the adherent macrophages using a non-enzymatic cell dissociation solution.

Macrophage Staining:

Transfer the harvested cells to flow cytometry tubes.

Stain the cells with a fluorochrome-conjugated antibody against a macrophage marker (in

a different color than the target cell label) for 30 minutes at 4°C.

Washing and Resuspension: Wash the cells with FACS buffer and resuspend for flow

cytometry analysis.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Gate on the macrophage population based on the macrophage-specific marker.

Within the macrophage gate, quantify the percentage of cells that are also positive for the

target cell label (e.g., CFSE). This double-positive population represents macrophages

that have phagocytosed the target cells.

Compare the percentage of phagocytosis in the presence of the blocking antibody to the

isotype control. An increase in the percentage of double-positive cells indicates successful

blockade of the CD47-SIRPα pathway.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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